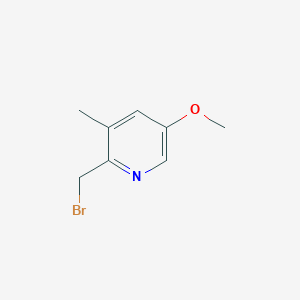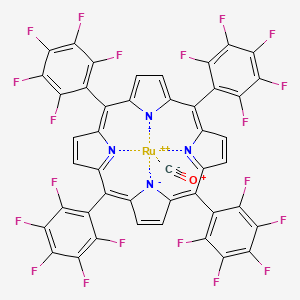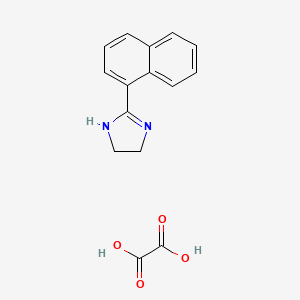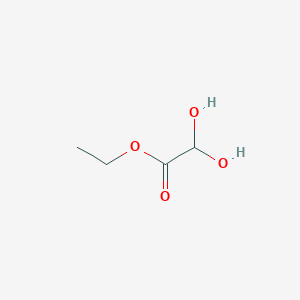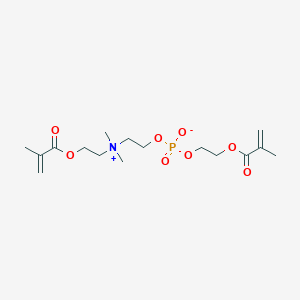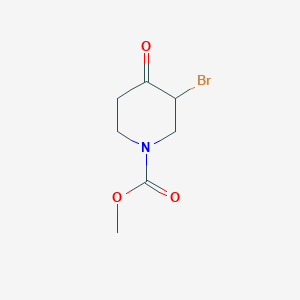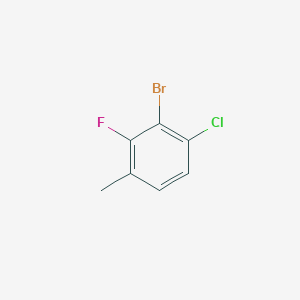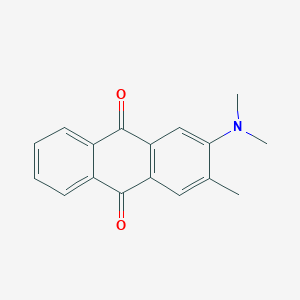
2-(Dimethylamino)-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-3-methylanthracene-9,10-dione is an organic compound known for its unique chemical structure and properties. This compound is part of the anthracene family, which is characterized by three fused benzene rings. The presence of the dimethylamino group and the methylanthracene core makes it a compound of interest in various scientific fields, including organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methylanthracene-9,10-dione typically involves the reaction of anthracene derivatives with dimethylamine under specific conditions One common method includes the use of a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Dimethylamino)-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes, pigments, and organic semiconductors due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The anthracene core can undergo π-π stacking interactions, which are crucial in its role as an organic semiconductor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A parent compound with three fused benzene rings but lacking the dimethylamino and methyl groups.
9,10-Anthraquinone: An oxidized form of anthracene with two carbonyl groups at positions 9 and 10.
2-Methylanthracene: Similar to the target compound but without the dimethylamino group.
Uniqueness
2-(Dimethylamino)-3-methylanthracene-9,10-dione is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it suitable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
62468-75-1 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c1-10-8-13-14(9-15(10)18(2)3)17(20)12-7-5-4-6-11(12)16(13)19/h4-9H,1-3H3 |
Clé InChI |
IFGASKRJNZIUTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1N(C)C)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
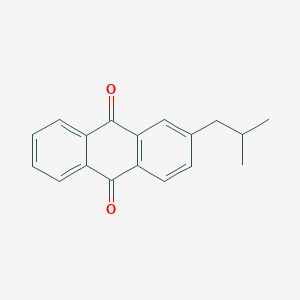
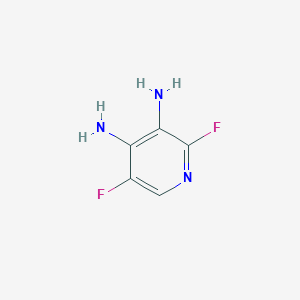
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

